2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate
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Overview
Description
2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methoxy and benzenesulfonate groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE include:
- 2-Methoxy-4-pyridinecarboxylic acid
- 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol
- Piperidine derivatives
Uniqueness
What sets 2-METHOXY-4-(PIPERIDINOCARBOTHIOYL)PHENYL 4-METHYL-1-BENZENESULFONATE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23NO4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H23NO4S2/c1-15-6-9-17(10-7-15)27(22,23)25-18-11-8-16(14-19(18)24-2)20(26)21-12-4-3-5-13-21/h6-11,14H,3-5,12-13H2,1-2H3 |
InChI Key |
XMBQJBIXMQHAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCCC3)OC |
Origin of Product |
United States |
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